molecular formula C21H29N5O2S B4348834 N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4348834
M. Wt: 415.6 g/mol
InChI Key: BAUCRMAOQBNROE-UHFFFAOYSA-N
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Description

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Benzylation and alkylation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes involved in folate synthesis. This can lead to the disruption of essential cellular processes in bacteria, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-1H-pyrazole-4-thioamide: Similar structure but with a thioamide group instead of a sulfonamide group.

Uniqueness

The presence of the sulfonamide group in N4-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE gives it unique properties, particularly its ability to inhibit enzymes involved in folate synthesis. This makes it distinct from similar compounds with different functional groups.

Properties

IUPAC Name

N-benzyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2S/c1-5-24-13-20(11-22-24)15-26(14-19-9-7-6-8-10-19)29(27,28)21-16-25(12-17(2)3)23-18(21)4/h6-11,13,16-17H,5,12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUCRMAOQBNROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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